(-)-Asparagine
Description
Overview of Asparagine and its Derivatives in Biological Systems
Asparagine is a non-essential α-amino acid, meaning it can be synthesized by the human body and is not required in the diet. wikipedia.orgpatsnap.com It plays a fundamental role in the biosynthesis of proteins and is integral to various metabolic processes. patsnap.comdrugbank.com The synthesis of asparagine occurs primarily in the liver, where the enzyme asparagine synthetase converts aspartate and glutamine into asparagine, a reaction that requires energy in the form of ATP. patsnap.com This process is vital as it connects nitrogen and energy metabolism. patsnap.com
In biological systems, asparagine has several key functions. It is a crucial component for the synthesis of glycoproteins, which are proteins with attached carbohydrate chains. patsnap.com These glycoproteins are essential for proper protein folding, stability, and cell-to-cell signaling. patsnap.com Furthermore, asparagine is important for the proper functioning of the nervous system, where it is involved in the synthesis and release of neurotransmitters. patsnap.comrupahealth.comdaminoc.com It helps maintain the equilibrium of the central nervous system. byjus.com Because asparagine cannot freely cross the blood-brain barrier, brain cells rely on local synthesis of this amino acid. Asparagine also serves as a key molecule for nitrogen transport and storage within cells and plays a role in the metabolic control of cell functions in nerve and brain tissue. oup.comnih.govpatsnap.com
Significance of DL-Asparagine Monohydrate in Academic Research
DL-Asparagine monohydrate, a racemic mixture of the D- and L-isomers of asparagine, is a compound of significant interest in various fields of academic and industrial research. chemicalbook.comscientificlabs.co.uk It is frequently used as a component in growth media for cultivating microorganisms like bacteria and fungi, providing an essential source of nitrogen to support their growth and reproduction. chemicalbook.combloomtechz.compure-synth.com
In biochemical and pharmaceutical research, DL-Asparagine monohydrate serves as a versatile biochemical reagent and an important intermediate in the synthesis of other compounds. bloomtechz.comthermofisher.krfishersci.atthermofisher.com For example, it can be used to synthesize other salts such as DL-asparaginium perchlorate (B79767) and DL-asparaginium nitrate (B79036), as well as derivatives like Z-DL-ASPARAGINE through reactions with benzyl (B1604629) chloroformate. chemicalbook.compure-synth.comchemicalbook.com Its use extends to peptide synthesis and as a component in cell culture media to promote the growth of various cell lines, including those used in the production of recombinant proteins. sigmaaldrich.comrpicorp.com Researchers also utilize it in studies related to the Maillard reaction, particularly investigating the formation of acrylamide (B121943) in foods when asparagine is heated in the presence of reducing sugars. nih.govqascf.com
Historical Context of Asparagine Isolation and Early Synthesis
Asparagine holds the distinction of being the first amino acid to be isolated. wikipedia.org In 1806, French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet successfully isolated it in crystalline form from asparagus juice, which is the origin of its name. wikipedia.orgpatsnap.comchemtymology.co.uk A few years later, in 1809, a substance with similar properties was identified in licorice root, which was later confirmed to be asparagine. wikipedia.org
The determination of asparagine's molecular structure was a gradual process that unfolded over several decades. wikipedia.org In 1827, Auguste-Arthur Plisson discovered aspartic acid by hydrolyzing asparagine. wikipedia.org A significant step forward came in 1846 when Italian chemist Raffaele Piria treated asparagine with nitrous acid, converting it to malic acid and revealing the molecule's fundamental four-carbon atom chain. wikipedia.org The precise structure, distinguishing it as an amide of an amine of succinic acid, was later clarified by Hermann Kolbe in 1862. wikipedia.org
A pivotal moment in the history of asparagine was the discovery of its enantiomer. In 1886, Italian chemist Arnaldo Piutti discovered a mirror-image form of the naturally occurring L-asparagine. wikipedia.org This dextrorotatory, or D-asparagine, shared many physical properties with the original isolate but had a distinctively sweet taste, providing an early link between stereoisomerism and biological receptor response. fupress.net Piutti subsequently achieved the chemical synthesis of asparagine in 1887. wikipedia.orgfupress.net
Chemical and Physical Properties of DL-Asparagine Monohydrate
| Property | Value | Source |
| Chemical Formula | C₄H₁₀N₂O₄ | nih.gov |
| Molecular Weight | 150.13 g/mol | sigmaaldrich.comnih.gov |
| Appearance | White crystalline powder | chemicalbook.comnih.gov |
| Melting Point | 220 °C (decomposes) | scientificlabs.co.uksigmaaldrich.com |
| Density | 1.543 g/cm³ | byjus.com |
| Solubility in Water | Slightly soluble | chemicalbook.com |
| CAS Number | 3130-87-8 | sigmaaldrich.comnih.gov |
Research Findings on DL-Asparagine Monohydrate
DL-Asparagine monohydrate has been the subject of various research studies, contributing to a deeper understanding of its properties and potential applications.
Synthesis and Crystal Growth Studies
Researchers have developed methods to synthesize DL-Asparagine monohydrate. One method involves dissolving maleic anhydride (B1165640) in a 1,4-dioxane (B91453) solution, followed by refluxing with benzylamine (B48309) after ammonolysis, and then catalytic hydrogenation. chemicalbook.com The compound is also used as a starting material for synthesizing other molecules. For instance, it is a key reactant in the preparation of N-benzyloxycarbonyl-DL-asparagine. chemicalbook.com
Studies have also focused on the crystal growth and properties of materials containing asparagine. For example, single crystals of L-Asparagine monohydrate mixed with DL-malic acid have been grown and characterized. researchgate.net These studies analyze the crystal structure, functional groups present, and optical properties like the band gap energy. researchgate.net Other research has investigated the crystal jumping phenomenon of racemic mixtures of asparagine monohydrate, highlighting how molecular chirality can influence macroscopic motion upon heating. researcher.life
Role in Acrylamide Formation
DL-Asparagine is a key precursor in the formation of acrylamide, a compound that can form in carbohydrate-rich foods during high-temperature cooking. scispace.comacs.org Research has shown that while heating asparagine alone primarily leads to intramolecular cyclization to form maleimide, the presence of reducing sugars significantly promotes the formation of acrylamide. acs.orgnih.gov The reaction proceeds through a decarboxylated Amadori product, which forms from the initial Schiff base between asparagine and a sugar. acs.orgnih.gov Studies using crystalline model systems of asparagine monohydrate and reducing sugars have demonstrated that factors like molecular mobility, reaction time, and temperature are critical parameters influencing the amount of acrylamide formed. nih.gov
Applications in Biotechnology and Cell Culture
In the field of biotechnology, DL-Asparagine is a standard component of various culture media. scientificlabs.co.uk L-Asparagine, one of the enantiomers in the DL-racemic mixture, is often included as a supplement in cell culture media, such as MEM non-essential amino acids solution and DMEM, to promote cell growth. rpicorp.com It serves as a vital nitrogen source, particularly for certain leukemic cells and other cancer cell lines that have a limited ability to synthesize their own asparagine and are therefore dependent on an external supply. mdpi.com This dependency is exploited in some cancer therapies. patsnap.compatsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
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InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
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Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
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Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
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Molecular Formula |
C4H8N2O3 | |
| Record name | asparagine | |
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Related CAS |
28088-48-4 | |
| Record name | L-Asparagine, homopolymer | |
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DSSTOX Substance ID |
DTXSID10883220 | |
| Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
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Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
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Density |
1.543 g/cu cm at 15/4 °C | |
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Vapor Pressure |
0.00000005 [mmHg] | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
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Synthetic Methodologies and Process Optimization for Dl Asparagine Monohydrate
Chemical Synthesis Pathways
The transformation of aspartic acid into DL-Asparagine is a cornerstone of its chemical synthesis. Various routes have been developed, primarily focusing on the activation of the β-carboxyl group followed by amidation.
A prominent synthesis route involves the esterification of aspartic acid to form a methyl ester intermediate, which is then subjected to amination. An improved process utilizes a mineral acid, such as sulfuric acid, to catalyze the formation of beta-methyl aspartate from a reaction mixture of aspartic acid and methanol (B129727). google.com This intermediate product, beta-methyl aspartate, is subsequently aminated in situ through the addition of aqueous ammonia (B1221849) and heat. google.com
This method presents a significant process optimization by allowing the amination to occur without the need for an isolation step of the beta-methyl aspartate intermediate. google.com Historically, methods involved reacting aspartic acid with methanol and hydrochloric acid to create beta-methyl aspartate hydrochloride, which was then isolated via precipitation before being reacted with ammonia to yield asparagine. google.comgoogle.com The in situ approach reduces the complexity, cost, and hazards associated with the synthesis. google.com The molar ratio of ammonia to the aspartic acid intermediate can range widely, from approximately 1:1 to 200:1. google.com
The efficiency of DL-Asparagine synthesis is heavily influenced by the choice of catalysts and the optimization of reaction conditions. Both chemical and enzymatic catalysts are employed.
Chemical Catalysts: Coupling reagents are widely used to facilitate the formation of the amide bond between the activated aspartic acid and an ammonia source. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. slideshare.netiris-biotech.de DCC activates a carboxyl group, which can then react with an amine to form the desired amide. iris-biotech.de The reaction mechanism involves the formation of an O-acylisourea intermediate, which is then aminolyzed. thieme-connect.com A key advantage of using DCC in solution-phase synthesis is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and precipitates out, allowing for easy removal by filtration. thieme-connect.compeptide.com However, DCC-mediated couplings can have drawbacks, including potential side reactions like the dehydration of the asparagine amide group to a nitrile and partial racemization of the amino acid. thieme-connect.compeptide.com The risk of racemization can be minimized by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Enzymatic Catalysts: Biocatalysis offers a highly specific and often more environmentally friendly alternative to traditional chemical synthesis. The enzyme asparagine synthetase (AS) catalyzes the biosynthesis of asparagine from its precursor, oxaloacetate, which is first converted to aspartate. wikipedia.org The enzyme then produces asparagine from aspartate, an ammonium (B1175870) source (like glutamine), and adenosine (B11128) triphosphate (ATP). wikipedia.org Research has focused on improving this method due to limitations such as low enzyme activity and the high cost of ATP. frontiersin.org Studies have identified novel asparagine synthetase enzymes with superior catalytic performance, exhibiting optimal conditions at a pH of 8.0 and a temperature of 41°C. frontiersin.org To overcome the expense of ATP, these enzymatic reactions have been coupled with ATP regeneration systems, significantly improving the yield and feasibility of large-scale biocatalytic production. frontiersin.org
Table 1: Comparison of Catalysts in Asparagine Synthesis
| Catalyst Type | Specific Catalyst | Role / Mechanism | Key Conditions & Outcomes | Reference |
|---|---|---|---|---|
| Chemical | N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent; activates carboxyl group for amidation. | - Operates at mild/room temperature.
| iris-biotech.dethieme-connect.compeptide.com |
| Chemical | Mineral Acid (H₂SO₄, HCl) | Catalyzes esterification of aspartic acid with methanol. | - Forms beta-methyl aspartate intermediate.
| google.comgoogle.com |
| Enzymatic | Asparagine Synthetase (AS) | Catalyzes amide bond formation from aspartate and an ammonia source. | - Highly specific.
| wikipedia.orgfrontiersin.org |
Methylation of Aspartic Acid and Subsequent Amination Processes
Downstream Processing and Purification Techniques
Following synthesis, downstream processing is essential to isolate and purify DL-Asparagine monohydrate to the required specifications.
Recrystallization is a fundamental technique for the purification of the synthesized asparagine monohydrate. google.com For racemic mixtures like DL-Asparagine, which is a conglomerate-forming system, a specialized technique known as Preferential Crystallization (PC) is particularly effective for separating the enantiomers. mpg.deacs.org
Preferential crystallization leverages the fact that in a supersaturated racemic solution, seeding with crystals of one enantiomer (e.g., L-Asparagine monohydrate) will induce the crystallization of that same enantiomer at a much higher rate than its counter-enantiomer. researchgate.netacs.org A significant challenge in this process is preventing the spontaneous nucleation and growth of the unwanted counter-enantiomer, which would compromise the purity and yield of the final product. researchgate.netepj.org
Research has shown that the efficiency of preferential crystallization can be greatly improved by using "tailor-made" additives. researchgate.net These additives are structurally similar molecules that selectively inhibit the crystallization of the counter-enantiomer. For instance, in the preferential crystallization of L-Asparagine monohydrate from a DL-Asparagine solution, adding D-aspartic acid or D-glutamic acid has been shown to be effective. researchgate.netepj.org These D-amino acids inhibit the nucleation and growth of D-Asparagine monohydrate, thereby allowing for a higher yield and purity of the desired L-Asparagine monohydrate product. epj.org These additives typically have a minimal effect on the solubility of the main compound but can widen the metastable zone width, which is the supersaturation range where crystal growth occurs without spontaneous nucleation. epj.org
Table 2: Effect of Additives on Preferential Crystallization of Asparagine
| Target Enantiomer | Additive | Effect on Counter-Enantiomer | Overall Outcome | Reference |
|---|---|---|---|---|
| L-Asparagine · H₂O | D-Aspartic Acid (D-Asp) | Inhibits nucleation and growth of D-Asparagine · H₂O. | Leads to high yield and purity of L-Asparagine · H₂O. | researchgate.netepj.org |
| L-Asparagine · H₂O | D-Glutamic Acid (D-Glu) | Inhibits nucleation and growth of D-Asparagine · H₂O. | A suitable additive for obtaining pure L-Asparagine · H₂O. | researchgate.netepj.org |
| L-Asparagine · H₂O | L-Aspartic Acid (L-Asp) | Strongly inhibits the growth rate of L-Asparagine · H₂O. | Not a suitable additive as it inhibits the target enantiomer. | epj.org |
| L-Asparagine · H₂O | L-Glutamic Acid (L-Glu) | Strongly inhibits the growth rate of L-Asparagine · H₂O. | Not a suitable additive as it inhibits the target enantiomer. | epj.org |
Crystallization Science and Enantiomeric Separation of Dl Asparagine Monohydrate
Fundamental Principles of Chiral Resolution in Conglomerate-Forming Systems
Chiral resolution in conglomerate-forming systems like DL-asparagine monohydrate is based on the principle that the two enantiomers, L-asparagine monohydrate and D-asparagine monohydrate, crystallize as physically distinct entities. acs.orgmpg.de This property allows for kinetically controlled separation processes. nih.govresearchgate.net When a supersaturated racemic solution of DL-asparagine is prepared, it is metastable with respect to both enantiomers. epj.org By introducing seed crystals of one enantiomer, for example, L-asparagine monohydrate, its crystallization is induced, while the other enantiomer, D-asparagine monohydrate, remains in the solution for a certain period. nih.gov
The success of this separation relies on the careful control of crystallization kinetics, specifically nucleation and crystal growth. acs.org The solubility of the racemic mixture (DL-asparagine monohydrate) is higher than that of the individual enantiomers. acs.org This difference in solubility provides the thermodynamic driving force for the crystallization of the less soluble enantiomer once the solution is seeded. The region of supersaturation where the desired enantiomer can crystallize without the spontaneous nucleation of the counter-enantiomer is known as the metastable zone. sut.ac.th Operating within this zone is crucial for achieving high enantiopurity of the product. nih.gov
Preferential Crystallization (PC) Techniques
Preferential crystallization (PC) is a widely utilized and cost-effective method for separating the enantiomers of conglomerate-forming systems. acs.orgresearchgate.net This technique exploits the kinetic differences in nucleation and growth between the two enantiomers in a supersaturated racemic solution. nih.gov
Isothermal Batch Preferential Crystallization (IB-PC)
Isothermal batch preferential crystallization (IB-PC) is a straightforward application of the PC principle. acs.org In this method, a supersaturated solution of DL-asparagine monohydrate is prepared at a constant temperature and then seeded with crystals of the desired enantiomer (e.g., L-asparagine monohydrate). acs.orgacs.org The seed crystals then grow, depleting the solution of the L-enantiomer. The process is stopped before the spontaneous nucleation of the counter-enantiomer (D-asparagine monohydrate) occurs, thereby yielding a product with high enantiomeric purity. epj.org
The efficiency of IB-PC is influenced by factors such as the level of supersaturation, seed crystal quality and quantity, and agitation. mpg.deacs.org While simple, a key challenge is preventing the nucleation of the unwanted enantiomer, which would contaminate the final product. researchgate.net To enhance the performance and yield of batch processes, variations such as coupled isothermal batch preferential crystallization (CIB-PC) have been developed, where two crystallizers are connected to continuously exchange the mother liquors. acs.orgresearchgate.net
Continuous Isothermal Preferential Crystallization
Continuous isothermal preferential crystallization offers several advantages over batch processes, including increased productivity and consistency. acs.org In a typical setup, two crystallizers are used, one for each enantiomer, and are coupled by the continuous exchange of the crystal-free liquid phase. acs.orgresearchgate.net A racemic feed solution is continuously supplied, and the system operates in a metastable steady state where only the seeded enantiomer crystallizes in each vessel. researchgate.net
Studies on DL-asparagine monohydrate have demonstrated the feasibility of this continuous process. acs.orgresearchgate.net However, challenges such as the slow crystal growth rate of asparagine can limit productivity. acs.org The quality of the seed crystals, including their size and surface morphology, has been shown to significantly impact the productivity, yield, and purity of the final product. acs.orgengineering.org.cn For instance, using seed crystals with a smaller average particle size and a smoother surface can lead to improved process outcomes. acs.org
Influence of Additives on Nucleation and Crystal Growth Kinetics
The presence of additives can significantly alter the crystallization kinetics of DL-asparagine monohydrate, providing a means to control the process and improve the separation efficiency. epj.orgresearchgate.net These "tailor-made" additives can selectively inhibit the nucleation and growth of the undesired enantiomer, thereby widening the operational window for preferential crystallization. sut.ac.th
Research has shown that related amino acid enantiomers can act as effective inhibitors in the preferential crystallization of DL-asparagine monohydrate. sut.ac.thepj.orgresearchgate.net For the production of L-asparagine monohydrate, certain D-amino acids are particularly effective at inhibiting the nucleation and growth of D-asparagine monohydrate. epj.orgresearchgate.net
Specifically, D-aspartic acid and D-glutamic acid have been identified as suitable additives. epj.orgresearchgate.net These additives have a minimal effect on the growth rate of the desired L-asparagine monohydrate but significantly inhibit the crystallization of the D-enantiomer. epj.orgresearchgate.net Conversely, L-aspartic acid and L-glutamic acid strongly inhibit the growth of L-asparagine monohydrate. epj.orgresearchgate.net The structural similarity between the additives and asparagine allows them to interact with the growing crystal surfaces, disrupting the crystallization process of the counter-enantiomer. sut.ac.th Other amino acids like D-/L-Valine and D-/L-Leucine have also been studied as potential additives. sut.ac.th
Experiments have demonstrated that the addition of D-aspartic acid and D-glutamic acid during the preferential crystallization of L-asparagine monohydrate from a racemic solution results in a higher yield and purity of the L-enantiomer product. epj.orgresearchgate.net While these additives can lead to a higher amount of pure product, they may also affect the crystal size, sometimes resulting in smaller crystals compared to processes without additives. researchgate.net
Effect of Related Amino Acid Enantiomers (e.g., D-/L-Aspartic Acid, D-/L-Glutamic Acid, D-/L-Valine, D-/L-Leucine)
Deracemization Strategies
Deracemization serves as a powerful method to convert a racemic mixture into a single, pure enantiomer, thereby enhancing both the yield and purity of the desired product. This is particularly relevant for chiral molecules like asparagine, where one enantiomer may be biologically active or have different properties than the other.
Temperature Cycling Induced Deracemization (TCID)
Temperature Cycling Induced Deracemization (TCID) is a technique that leverages temperature fluctuations to transform a racemic suspension of a conglomerate-forming compound into a pure enantiomorph. acs.org This process involves subjecting a suspension of DL-asparagine monohydrate crystals in the presence of a racemizing agent to repeated heating and cooling cycles. acs.orgacs.org The underlying mechanism is thought to involve differences in the growth and dissolution rates of the two enantiomers, driven by factors such as nucleation conditions, chiral-specific cluster incorporation, and size-dependent solubility. acs.org
During TCID, the system is cycled between two temperatures. In one reported study, the temperature was cycled between 30°C and 35°C. acs.org This process has been shown to be effective in producing enantiopure asparagine monohydrate under relatively mild conditions. acs.org The efficiency of TCID can be influenced by various factors, including the initial enantiomeric excess, suspension density, and the nature of the racemizing agent. acs.orgacs.org TCID offers a promising route for the industrial-scale production of enantiomerically pure compounds, with studies demonstrating its potential for high purity and productivity. acs.orgmdpi.com
Enzymatically Catalyzed Racemization for Enhanced Chiral Resolution
The integration of an in-situ racemization step is crucial for overcoming the 50% yield limitation inherent in classical resolution processes. nih.gov Enzymatic catalysis provides a highly selective and efficient means to achieve this racemization under mild conditions.
The use of an immobilized amino acid racemase (imAAR) as the racemizing agent in the deracemization of DL-asparagine monohydrate has been successfully demonstrated. acs.orgacs.org Immobilizing the enzyme, for instance on a support like Purolite ECR 8309F, offers significant advantages, including the ease of enzyme recovery and reuse, which enhances the economic viability of the process. acs.orgnih.gov In one study, the amino acid racemase was immobilized with a loading of approximately 35 mg of enzyme per gram of support. nih.gov
This immobilized enzyme facilitates the continuous interconversion of the D- and L-enantiomers in the solution phase. mdpi.com As the desired enantiomer crystallizes out of the solution, the resulting imbalance in the solution's enantiomeric composition is rectified by the racemase, which converts the counter-enantiomer into the desired one, thereby driving the crystallization process towards a single enantiomer. nih.gov This coupled process has been shown to be very rapid, even at low enzyme dosages. acs.org For instance, at an enzyme dosage of 2.50 mg of imAAR per mL, which corresponds to an actual enzyme concentration of 0.09 mg of AAR per mL, a rapid TCID process was observed. acs.org
The effectiveness of this approach has been demonstrated in experiments achieving nearly 100% enantiomeric excess in the solid phase within a few hours. acs.org
To optimize and design efficient deracemization processes, kinetic modeling of the coupled crystallization and racemization is essential. nih.gov Such models aim to predict the performance of the process under various operating conditions. nih.gov
A shortcut model for batch preferential crystallization coupled with an enzymatically catalyzed racemization reaction has been developed for conglomerate-forming chiral systems like asparagine monohydrate. nih.gov This model incorporates the kinetics of the enzymatic racemization, considering factors such as substrate inhibition, which can be observed with the free enzyme but is overcome upon immobilization. nih.govnih.gov
Kinetic parameters for the racemization of asparagine using both free and immobilized amino acid racemase have been determined from batch reactor experiments. nih.govnih.gov These parameters can then be used to predict the performance of more complex reactor setups, such as packed bed reactors. nih.gov Studies have shown that kinetic data from batch experiments can successfully predict the performance of a packed bed reactor, with full conversion being achievable at residence times greater than 1.1 minutes. nih.govnih.gov This integrated modeling and experimental approach is crucial for the development and scale-up of efficient, continuous chiral inversion processes. acs.org
Application of Immobilized Amino Acid Racemase
Crystal Growth and Admixture Studies of DL-Asparagine Monohydrate
The growth of high-quality single crystals is fundamental for both understanding the material's intrinsic properties and for its potential applications.
Single Crystal Growth Techniques (e.g., Slow Evaporation Solution Growth)
The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of asparagine monohydrate. researchgate.netresearchgate.net In this technique, a saturated or supersaturated solution of the compound is prepared in a suitable solvent, typically deionized water, at a constant temperature. researchgate.netresearchgate.net The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration and subsequent crystal nucleation and growth. researchgate.net
This method has been successfully employed to grow single crystals of L-asparagine monohydrate, as well as admixtures with other compounds like DL-malic acid. researchgate.net Optically clear single crystals with dimensions of several millimeters can be obtained using this technique. researchgate.net The grown crystals can then be characterized using various analytical methods to determine their structure, purity, and physical properties. researchgate.netnih.gov
Table of Research Findings on Deracemization and Crystal Growth of DL-Asparagine Monohydrate
| Technique | Key Findings | References |
|---|---|---|
| Temperature Cycling Induced Deracemization (TCID) | Achieved nearly 100% enantiomeric excess in the solid phase within 8 hours using an immobilized amino acid racemase. The process was effective at mild temperatures (30-35°C). | acs.orgacs.org |
| Immobilized Amino Acid Racemase | Enzyme immobilized on Purolite ECR 8309F with a load of 35 mg/g-support showed high specific activity and reusability. Overcame substrate inhibition observed with the free enzyme. | nih.govnih.govresearchgate.net |
| Kinetic Modeling | A shortcut model for batch preferential crystallization coupled with enzymatic racemization was developed. Kinetic parameters from batch experiments successfully predicted packed bed reactor performance. | nih.govnih.gov |
| Slow Evaporation Solution Growth | Successfully used to grow single crystals of L-asparagine monohydrate and its admixtures, yielding optically clear crystals. | researchgate.netresearchgate.net |
Characterization of Crystals Admixtured with Other Chiral Molecules (e.g., DL-Malic Acid)
The introduction of chiral molecules as additives into a crystallization solution can significantly influence the nucleation and growth of the primary crystal, a principle of interest in the enantiomeric separation of chiral compounds like DL-Asparagine monohydrate. While comprehensive studies on the co-crystallization of DL-Asparagine monohydrate specifically with DL-Malic acid are not extensively detailed in publicly available research, investigations into the admixture of the single enantiomer, L-Asparagine monohydrate, with DL-Malic acid provide valuable insights into the potential interactions.
Research conducted on single crystals of L-Asparagine monohydrate grown in the presence of DL-Malic acid (referred to as LAMDLM) by slow evaporation has demonstrated the successful incorporation of the additive into the crystal lattice. researchgate.net The resulting crystals were optically clear and of sufficient size for various characterization techniques. researchgate.net
The characterization of these admixtured crystals reveals notable changes in their physical and optical properties. Powder X-ray diffraction (XRD) analysis confirmed that the grown crystal, L-Asparagine monohydrate with DL-Malic acid, crystallizes in the Orthorhombic system with a space group of P212121. researchgate.net This indicates that the fundamental crystal structure is maintained despite the inclusion of the chiral additive.
Further analysis using Energy Dispersive X-ray Analysis (EDAX) has confirmed the presence of L-Asparagine malate, verifying the incorporation of DL-Malic acid within the crystal structure. researchgate.net Spectroscopic studies, such as Fourier Transform Infrared (FTIR) spectroscopy, have been employed to identify the functional groups present in the grown crystals. researchgate.net
The optical properties of the admixtured crystals were also assessed. UV-Vis transmittance studies are crucial in determining the optical window of the material, with parameters such as the optical band gap energy being calculated from this data. researchgate.net For the L-Asparagine monohydrate crystals admixtured with DL-Malic acid, a high laser damage threshold of 3.6 GW/cm² was measured, indicating a significant resistance to laser radiation. researchgate.net Scanning electron microscopy (SEM) of these crystals revealed a multilayer plate-like growth pattern. researchgate.net
While these findings pertain to the L-enantiomer of asparagine, they suggest that DL-Malic acid can act as an effective additive, influencing the crystal growth and properties. The study of how such chiral additives interact with a racemic mixture of DL-Asparagine monohydrate is a critical area for further research to fully understand the potential for enantiomeric separation through co-crystallization. The formation of diastereomeric cocrystals is a known strategy for chiral separation, and the interaction between a racemic compound and a chiral coformer can lead to the formation of such distinct crystal phases. nih.gov
Interactive Data Table: Characterization of L-Asparagine Monohydrate Crystals Admixtured with DL-Malic Acid (LAMDLM)
| Parameter | Value | Source |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P212121 | researchgate.net |
| Crystal Dimensions | Up to 4mm x 3mm x 1mm | researchgate.net |
| Growth Method | Slow evaporation solution growth | researchgate.net |
| Solvent | Deionized water | researchgate.net |
| Additive Incorporation | Confirmed by EDAX | researchgate.net |
| Laser Damage Threshold | 3.6 GW/cm² | researchgate.net |
| Morphology | Multilayer plate-like pattern | researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Dl Asparagine Monohydrate
Structural Elucidation and Crystalline Perfection Analysis
The precise arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its properties. Techniques such as X-ray diffraction and electron microscopy provide invaluable insights into the crystalline nature, lattice parameters, and surface morphology of DL-asparagine monohydrate.
Powder X-ray Diffraction (PXRD) for Phase Confirmation and Crystalline Nature
The analysis of PXRD data also allows for the calculation of various crystallographic parameters, including strain, dislocation density, and crystallite size. nih.gov High-resolution X-ray diffraction (HRXRD) studies can further evaluate the crystalline perfection, revealing the presence of any structural grain boundaries or defects. csircentral.netresearcher.life Annealing has been shown to improve the crystalline perfection of L-asparagine monohydrate crystals. researcher.life
Single Crystal X-ray Diffraction (SCXRD) for Lattice Parameters and Crystal System
The lattice parameters for a single crystal of L-asparagine monohydrate admixtured with L-thiomalic acid have been determined as a = 5.582 Å, b = 9.806 Å, and c = 11.785 Å, with a unit cell volume of 648 ų. daneshyari.com Neutron diffraction studies have further refined the understanding of the hydrogen bonding network within the crystal structure, which is crucial for stabilizing the zwitterionic form of the asparagine molecule and integrating the water molecule into the lattice. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.582 |
| b (Å) | 9.806 |
| c (Å) | 11.785 |
| Volume (ų) | 648 |
Scanning Electron Microscopy (SEM) for Morphological Observations
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of the crystalline material. SEM images of L-asparagine monohydrate admixtured with DL-malic acid have revealed a multilayer plate-like growth pattern. researchgate.net In studies involving doping, such as with chromium, SEM analysis has shown the appearance of pits on the smooth surface of the pure crystal. researchgate.net These morphological features can be influenced by the growth conditions and the presence of additives or impurities. The technique can also provide qualitative information about the surface quality and the presence of any defects. researchgate.net
Spectroscopic Investigations for Molecular Vibrations and Optical Properties
Spectroscopic techniques are instrumental in probing the molecular vibrations and identifying the functional groups present in DL-asparagine monohydrate. These methods provide a molecular fingerprint, offering detailed information about the chemical structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of DL-asparagine monohydrate, typically recorded using a KBr pellet technique, displays characteristic absorption bands corresponding to its molecular structure. daneshyari.comchemicalbook.com
Key vibrational modes identified in the FTIR spectrum include the stretching and bending vibrations of the amino group (NH2), the carboxylate group (COO-), the amide group (CONH2), and the water of hydration (H2O). nih.gov For example, a broad peak around 3383 cm⁻¹ is attributed to NH2 stretching, while C-H stretching vibrations are observed near 2946 cm⁻¹. daneshyari.com The presence of a carbonyl group is confirmed by an intense band around 1736 cm⁻¹ in the infrared spectrum of DL-aspartic acid nitrate (B79036) monohydrate, a related compound. at.ua The analysis of these vibrational frequencies confirms the zwitterionic nature of the asparagine molecule in the solid state. scielo.br
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3383 | NH₂ Stretching |
| 3102 | NH₃⁺ Stretching |
| 2946 | C-H Stretching |
| 2001 | N-H Stretching |
| 1072 | C-N Stretching |
Raman Spectroscopy
The Raman spectrum reveals characteristic bands for the asymmetric and symmetric stretching vibrations of the NH2 group, typically located around 3388 cm⁻¹ and 3248 cm⁻¹, respectively. scielo.brscielo.br The methylene (B1212753) rocking vibration (r(CH2)) has been assigned at approximately 799 cm⁻¹. scielo.brscielo.br The study of the temperature dependence of Raman spectra can help in the correct assignment of certain vibrational modes and provides evidence for the zwitterionic structure of the crystal. scielo.brscielo.br
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3388 | Asymmetric NH₂ Stretching |
| 3248 | Symmetric NH₂ Stretching |
| 799 | Methylene Rocking (r(CH₂)) |
UV-Vis-NIR Spectroscopy for Optical Transmittance and Band Gap Energy
UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is a vital technique for determining the optical properties of DL-Asparagine monohydrate. This analysis reveals the transparency of the material to different wavelengths of light and allows for the calculation of its optical band gap, a key parameter for optoelectronic applications. researchgate.net
Studies on L-asparagine monohydrate (LAM), a closely related compound, show a broad optical transmission window, typically from 230 nm to 1100 nm, making it suitable for various UV-Vis-NIR applications. researchgate.net The lower cut-off wavelength, the point at which the material starts to absorb light strongly, is a critical factor. For L-asparagine monohydrate lithium sulphate (LAMLS) crystals, the cut-off wavelength is observed at 246 nm. researchgate.net
The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). researchgate.netsemanticscholar.org For L-asparagine monohydrate, the direct band gap has been reported to be in the range of 5.09 eV to 5.42 eV. researchgate.net Doping the crystal with other elements can alter these properties. For instance, chromium (Cr) doping can increase the band gap to 5.51 eV, while doping with Strontium (II) can slightly reduce it to 4.9 eV. researchgate.net
The wide transparency range and high band gap energy indicate the dielectric nature of the material. semanticscholar.org These optical properties are crucial for applications in nonlinear optics and laser technology. researchgate.net
Table 1: Optical Properties of Asparagine Monohydrate and its Derivatives
| Compound | Transmission Range (nm) | Lower Cut-off Wavelength (nm) | Optical Band Gap (eV) |
|---|---|---|---|
| L-Asparagine Monohydrate (LAM) | 230–1100 researchgate.net | 246 researchgate.net | 5.09 - 5.42 researchgate.net |
| Sr(II)-Doped LAM | Extends to 1100 | Not specified | 4.9 |
| Cr-Doped LAM | Not specified | Not specified | 5.51 researchgate.net |
| L-Asparaginium L-Tartrate | 300–800 | Not specified | Not specified |
Terahertz (THz) Spectroscopy for Low-Frequency Collective Vibrational Modes and Phase Transitions
Terahertz (THz) spectroscopy is a powerful tool for investigating low-frequency collective vibrational modes in biomolecules like DL-Asparagine monohydrate. researchgate.netresearchgate.net This technique is sensitive to weak molecular interactions, phase transitions, and dehydration processes, providing insights that are complementary to other spectroscopic methods. researchgate.net
Distinctive THz spectra have been observed for L-asparagine and its monohydrate form, allowing for clear differentiation between the two. researchgate.net The dehydration process of L-asparagine monohydrate can be effectively tracked using THz time-domain spectroscopy (THz-TDS). researchgate.net In the frequency range of 0.5–2.4 THz, polycrystalline asparagines exhibit specific absorption peaks. For instance, two absorption peaks have been observed, a broad band from 1.642 to 1.758 THz and a narrower one at 2.266 THz. iphy.ac.cn
These low-frequency modes are associated with the collective vibrations of the crystal lattice and the hydrogen-bonding network. scispace.commdpi.com Density functional theory (DFT) calculations are often used to simulate and assign the observed vibrational modes, and these theoretical results generally show good agreement with experimental data. researchgate.netiphy.ac.cn The sensitivity of THz spectroscopy to the crystalline structure makes it a valuable technique for studying polymorphism and phase transitions in asparagine compounds. researchgate.netmdpi.com
Table 2: Observed THz Absorption Peaks for Polycrystalline Asparagines
| Frequency Range (THz) | Peak Location (THz) |
|---|---|
| 0.5 - 2.4 | 1.642 - 1.758 (Broad) |
| 0.5 - 2.4 | 2.266 (Narrow) |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermodynamic properties, stability, and decomposition behavior of DL-Asparagine monohydrate.
Differential Scanning Calorimetry (DSC) for Thermodynamic Properties and Dehydration
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is used to determine thermodynamic properties and to study processes like dehydration and decomposition. researchgate.netresearchgate.net
DSC studies on L-asparagine monohydrate (L Asn·H2O) reveal key thermal events. researchgate.net When heated in sealed pans, the monohydrate typically shows two dehydration processes followed by decomposition. researchgate.net The thermal stability of L-asparagine monohydrate has been reported to be up to 125 °C. researchgate.net The decomposition onset for L-asparagine monohydrate is around 220 °C. The anhydrous form (L Asn), in contrast, only shows a decomposition event. researchgate.net DSC can also be used to investigate the polymorphic behavior of asparagine over a wide temperature range. mdpi.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about decomposition and dehydration processes. researchgate.net
TGA is used to determine the temperature at which DL-Asparagine monohydrate begins to decompose. researchgate.net For L-asparagine monohydrate, TGA reveals a decomposition onset at approximately 220 °C. Admixing DL-mandelic acid with L-asparagine monohydrate can slightly reduce this decomposition temperature to around 210 °C. TGA, often used in conjunction with DSC, provides a comprehensive picture of the thermal behavior of the compound. nih.gov
Table 3: Thermal Properties of Asparagine Monohydrate and Admixtures
| Compound | Decomposition Onset (°C) | Key Observation |
|---|---|---|
| L-Asparagine Monohydrate (LAM) | ~220 | Superior stability compared to many amino acid crystals. |
| DL-Mandelic Acid-Admixed LAM | ~210 | Reduced stability due to organic dopants. |
| L-Proline Cadmium Chloride Monohydrate | ~250 | Higher thermal stability due to inorganic coordination. |
Elemental and Compositional Analysis
Determining the elemental composition is a fundamental aspect of characterizing any chemical compound.
Energy Dispersive X-ray Analysis (EDX/EDAX) for Elemental Composition
Energy Dispersive X-ray Analysis (EDX or EDAX), typically coupled with a scanning electron microscope (SEM), is a non-destructive technique used to identify the elemental composition of a material. thermofisher.comintertek.com An electron beam excites the sample, causing the emission of characteristic X-rays from the elements present. utacgroup.com
EDX analysis is used to confirm the presence of the constituent elements in asparagine monohydrate crystals. researchgate.netnih.gov The resulting EDX spectrum displays peaks corresponding to the elements that make up the sample's composition. intertek.com This technique can be qualitative, semi-quantitative, or quantitative and can also provide spatial distribution of elements through mapping. intertek.com For instance, in studies of L-asparagine monohydrate admixtured with other compounds like DL-malic acid or doped with impurities, EDX is employed to confirm the incorporation of the various elements into the crystal lattice. researchgate.netjournalcra.com
Inductively-Coupled Plasma (ICP) Elemental Analysis
Inductively-Coupled Plasma (ICP) analysis is a powerful analytical technique used for the determination of trace and ultratrace elemental impurities in various samples, including pharmaceutical compounds like DL-Asparagine monohydrate. researchgate.netsgs-institut-fresenius.de The methods, which include ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), utilize a high-temperature argon plasma source (6,000-10,000 K) to break down the sample into its constituent atoms. uniovi.esresearchgate.net These atoms are then excited and/or ionized. ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions, while ICP-MS separates and detects the ions based on their mass-to-charge ratio, offering exceptionally high sensitivity for trace analysis. sgs-institut-fresenius.deresearchgate.net
In the context of DL-Asparagine monohydrate, ICP analysis is crucial for quantifying elemental impurities that may be introduced during the manufacturing process or from raw materials. pharmtech.com Sources of these impurities can include catalysts used in synthesis (e.g., palladium, rhodium), contaminants from manufacturing equipment, or naturally occurring elements in source materials. pharmtech.com Regulatory guidelines, such as ICH Q3D, establish permissible daily exposure (PDE) limits for various elemental impurities, categorized based on their toxicity. pharmtech.com ICP analysis ensures that the levels of these elements in the final product are below the specified safety limits. pharmtech.com While specific impurity profiles are lot-dependent, a general panel of elements is typically monitored. spectrumchemical.comspectrumchemical.com
Table 1: Representative Elemental Impurities Quantified by ICP Analysis in Asparagine
| Element | Symbol | Typical Class (ICH Q3D) | Potential Source |
| Cadmium | Cd | 1 | Manufacturing process, raw materials |
| Lead | Pb | 1 | Manufacturing process, raw materials |
| Arsenic | As | 1 | Manufacturing process, raw materials |
| Mercury | Hg | 1 | Manufacturing process, raw materials |
| Palladium | Pd | 2A | Catalysts in chemical synthesis |
| Rhodium | Rh | 2B | Catalysts in chemical synthesis |
| Copper | Cu | 3 | Manufacturing equipment, reagents |
| Zinc | Zn | 3 | Manufacturing equipment, reagents |
This table is for illustrative purposes. The specific elements and their limits are detailed in the Certificate of Analysis for each specific lot. spectrumchemical.comspectrumchemical.com
Chromatographic and Other Separative Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of the enantiomers (D- and L-forms) of DL-Asparagine monohydrate. sut.ac.thresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Direct analysis of underivatized amino acids like asparagine is often preferred as it avoids additional derivatization steps that can introduce impurities. sigmaaldrich.comnih.gov
Several types of CSPs are effective for this purpose. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful in resolving the enantiomers of native amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases. sigmaaldrich.com A common observation with these columns is that the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com Another approach involves using crown ether-based CSPs (e.g., CROWNPAK CR-I(+)), which can also provide excellent separation of underivatized amino acid enantiomers. daneshyari.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) with water and an additive like trifluoroacetic acid (TFA), is critical for achieving baseline separation. daneshyari.com
Table 2: Example Chiral HPLC Method Parameters for Asparagine Enantiomer Separation
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Crown Ether CSP |
| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Crown Ether-based (e.g., CROWNPAK CR-I(+)) daneshyari.com |
| Mobile Phase | Varies; often alcohol/water or acetonitrile/water mixtures with additives. | Acetonitrile / Water / Trifluoroacetic Acid (96/4/0.5 v/v/v) daneshyari.com |
| Detection | UV, Mass Spectrometry (MS) biosynth.com | Time-of-Flight Mass Spectrometry (TOF-MS) daneshyari.com |
| Analysis Time | Dependent on specific method parameters. | < 15 minutes for 18 proteinogenic amino acids. daneshyari.com |
| Elution Order | Typically L-enantiomer followed by D-enantiomer. sigmaaldrich.com | L-enantiomer followed by D-enantiomer. |
Process Analytical Technology (PAT) tools like online microscopy and Focused Beam Reflectance Measurement (FBRM) are vital for the real-time, in-situ monitoring of crystallization processes involving DL-Asparagine monohydrate. sut.ac.thacs.orgmit.edu These techniques provide continuous data on crystal size distribution (CSD), crystal count, and morphology, enabling precise control over the final product characteristics. nih.govmdpi.com
Focused Beam Reflectance Measurement (FBRM) utilizes a probe with a rotating laser beam that scans the crystal population in a suspension. researchgate.netmdpi.com The backscattered light from the edges of crystals is measured, generating a chord length distribution (CLD). nih.govacs.org The CLD is a signature of the particle size and concentration in the slurry and is directly related to the actual CSD. researchgate.netacs.org FBRM is highly sensitive to the onset of nucleation, allowing for the accurate determination of metastable zone widths and induction times. mit.edunih.gov
Online microscopy complements FBRM by providing real-time images of the crystals directly from the crystallizer. acs.orgmdpi.com These images can be processed using automated image analysis software to yield quantitative data on CSD, shape, and the presence of agglomerates. acs.orgnih.gov This visual information is crucial for understanding the crystallization mechanisms, such as growth, nucleation, and breakage. acs.orgnih.gov Studies on L-asparagine monohydrate have used online microscopy to measure and evaluate crystallization kinetics, including crystal growth rates. acs.orgresearchgate.net
Table 3: Insights from FBRM and Online Microscopy in Asparagine Crystallization
| Analytical Technique | Measurement Principle | Key Findings & Applications for Asparagine |
| Focused Beam Reflectance Measurement (FBRM) | Measures a distribution of chord lengths from laser backscatter. nih.govmdpi.com | - Monitors changes in particle size and count in real-time. mit.edu - Detects the onset of primary and secondary nucleation. mit.edunih.gov - Used to analyze the particle size distribution of the final DL-Asparagine monohydrate product. sut.ac.th |
| Online Microscopy | Captures real-time images of crystals in the process stream. mdpi.com | - Provides direct visual confirmation of crystal habit and agglomeration. nih.gov - Enables quantitative measurement of crystal size distribution through image analysis. acs.orgmdpi.com - Used to measure the growth kinetics of L-asparagine monohydrate crystals. acs.org |
Biochemical and Biological Research Applications of Dl Asparagine Monohydrate
Role in Cell Culture and Biotechnology
In the realm of biotechnology, asparagine is indispensable for the in-vitro cultivation of cells and the production of complex biomolecules. chemimpex.com
DL-Asparagine monohydrate is a frequently used component in cell culture media, where it provides a necessary source of nitrogen to support cellular proliferation and maintain viability. chemimpex.comrpicorp.com While classified as a non-essential amino acid for the human body, many cell lines, particularly those used in biomanufacturing, demonstrate a dependency on or benefit from its supplementation. chemimpex.compatsnap.com Its inclusion is crucial for the growth of various cell lines, including those employed in the production of vaccines and therapeutic proteins. chemimpex.com For certain cell types, particularly those with low endogenous expression of asparagine synthetase, an external supply of asparagine is essential for survival and growth. nih.govnih.gov The availability of asparagine can directly influence the maximum viable cell density and specific growth rate in culture. researchgate.net
Key considerations for asparagine in cell culture media:
| Feature | Description | Source |
|---|---|---|
| Nitrogen Source | Provides essential nitrogen required for the synthesis of proteins and nucleic acids. | rpicorp.comresearchgate.net |
| Cell Line Dependency | Crucial for cell lines with limited ability to synthesize their own asparagine. | chemimpex.comnih.gov |
| Growth & Viability | Enhances cellular growth, proliferation, and overall viability in culture. | chemimpex.com |
| Biomanufacturing | A vital ingredient for media used in large-scale production of biologics. | chemimpex.comresearchgate.net |
Asparagine plays a significant role in the production of recombinant proteins, influencing their final yield, structural integrity, and physical properties. rpicorp.com The concentration of asparagine in the culture medium can affect the productivity of cell lines engineered to produce therapeutic antibodies and other proteins. researchgate.net Beyond its role as a building block, the characteristics of the asparagine side chain have implications for the final protein product.
The solubility of a protein is influenced by the amino acids on its surface. Research comparing the contributions of various amino acids to protein solubility has shown that while asparagine is a hydrophilic amino acid, others like aspartic acid, glutamic acid, and serine contribute more favorably to solubility, especially at a high net charge. nih.govresearchgate.net In some strategies to enhance protein solubility, surface-exposed asparagine residues may be targeted for replacement with these other amino acids. nih.gov
The stability of recombinant proteins can also be affected by their amino acid composition. Additives, including specific amino acids, are often used in formulations to increase protein stability. bprmcs.com While arginine is commonly used to reduce aggregation and improve recovery during the refolding of proteins like recombinant L-asparaginase from inclusion bodies, the specific role of asparagine as a stabilizing or destabilizing agent is context-dependent. frontiersin.org
Asparagine is fundamentally important for one of the most common post-translational modifications: N-linked glycosylation. patsnap.comresearchgate.net This process, essential for the proper folding, stability, and function of many proteins, involves the attachment of a complex oligosaccharide structure to the side-chain amide nitrogen of specific asparagine residues within a polypeptide chain. researchgate.netnih.gov
The process begins in the endoplasmic reticulum (ER), where a pre-assembled oligosaccharide (typically Glc₃Man₉GlcNAc₂) is transferred en bloc from a dolichol pyrophosphoryl carrier to an asparagine residue located within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide. nih.govfrontiersin.org This initial glycosylation event is critical for subsequent protein folding and quality control within the ER. frontiersin.org The attached N-linked glycans are then further modified as the glycoprotein (B1211001) moves through the ER and Golgi apparatus, resulting in a wide diversity of mature glycan structures that are crucial for various biological functions, including cell signaling and immune responses. nih.govnih.gov
Critical Role in Recombinant Protein Production, Stability, and Solubility
Involvement in Metabolic Pathways and Cellular Processes
Asparagine is a central node in cellular nitrogen metabolism, closely linked with the metabolic fates of other key amino acids.
The primary enzyme responsible for the synthesis of asparagine in mammalian cells is Asparagine Synthetase (ASNS). nih.govphysiology.org ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to a molecule of aspartate, yielding asparagine and glutamate. patsnap.comphysiology.orgfrontiersin.org This reaction is a critical link between nitrogen and energy metabolism. patsnap.com
The expression of the ASNS gene is tightly regulated in response to cellular stress. physiology.orgnih.gov For instance, under conditions of amino acid limitation, a signaling pathway known as the Amino Acid Response (AAR) is activated, leading to increased transcription of the ASNS gene. physiology.orgnih.gov Similarly, endoplasmic reticulum (ER) stress can also induce ASNS expression. physiology.org This regulation allows cells to synthesize asparagine when external sources are scarce, highlighting its importance for cellular homeostasis. However, some cell types, such as certain cancer cells, have low or undetectable levels of ASNS and are therefore dependent on extracellular asparagine. nih.govfrontiersin.org
The ASNS Reaction: Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi
Source: patsnap.comnih.govphysiology.org
Asparagine metabolism is intricately connected with the metabolic pathways of aspartate and glutamine. embopress.orgresearchgate.net Glutamine serves as the primary nitrogen donor for asparagine synthesis via the ASNS enzyme. embopress.orgwhiterose.ac.uk This positions ASNS at a crucial metabolic juncture, converting substrates from glutamine and aspartate pools into asparagine. oup.comresearchgate.net
Studies in various cell types, including endothelial cells, have shown that glutamine metabolism is tightly linked to asparagine synthesis to sustain cellular functions. embopress.org When cells are deprived of glutamine, the resulting defects in proliferation can be rescued by the combined supplementation of a tricarboxylic acid (TCA) cycle intermediate and asparagine. embopress.orgwhiterose.ac.uk This indicates that a key role of glutamine is to provide the nitrogen necessary for asparagine production. embopress.org The synthesis of asparagine from aspartate and glutamine-derived nitrogen is indispensable for processes like endothelial cell sprouting, even when both amino acids are available from the extracellular environment. embopress.orgwhiterose.ac.uk This highlights a critical link between the metabolic pathways of glutamine and asparagine in supporting cell growth and function. embopress.orgresearchgate.net
Regulation of Nitrogen Metabolism
DL-Asparagine monohydrate serves as a significant compound in research focused on the regulation of nitrogen metabolism. Asparagine is classified as a "preferred" nitrogen source in certain organisms, such as the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov Its availability can trigger a regulatory cascade known as Nitrogen Catabolite Repression (NCR), which governs the utilization of non-preferred nitrogen sources. frontiersin.orgnih.gov Studies have shown that when organisms are supplied with preferred nitrogen sources like asparagine, the expression of genes required to metabolize alternative, less favorable nitrogen sources is repressed. frontiersin.orgnih.gov
Research using comparative transcriptome analysis has revealed that the presence of asparagine leads to consistent changes in the expression of chromatin regulators, which in turn globally influence nitrogen metabolism. frontiersin.orgnih.gov This regulation ensures that the cell efficiently utilizes the most favorable nitrogen sources available, highlighting asparagine's central role in metabolic control and cellular resource management. cymitquimica.com
Implications in Neurobiological Research
Asparagine is crucial for the proper development and function of the brain. cymitquimica.comchemimpex.comthermofisher.com Its role extends from the fundamental synthesis of neurotransmitters to its involvement in the complex pathology of neurodegenerative diseases.
DL-Asparagine monohydrate is utilized in neurobiological studies due to its role in neurotransmitter synthesis. chemimpex.com The amino acid asparagine is a precursor to aspartate, which itself acts as a principal neurotransmitter for fast synaptic excitation. sigmaaldrich.comsigmaaldrich.com The hydrolysis of asparagine to aspartate is a key step in this process. sigmaaldrich.com Furthermore, the D-isomer of aspartate, D-aspartic acid, has been identified as an important endogenous amino acid in the neuroendocrine system, acting as a neurotransmitter or neuromodulator. nih.gov Research has detected D-aspartic acid in synaptic vesicles, from which it is released following stimulation, and it is known to be involved in regulating the synthesis and release of various hormones. nih.gov The involvement of asparagine and its derivatives in these critical pathways underscores its importance for neuronal communication. chemimpex.com
Disruptions in asparagine metabolism have been implicated in the pathogenesis of several neurodegenerative diseases, making it a key area of investigation. biorxiv.org Altered homeostasis of asparagine has been observed in brain tissues from patients with Alzheimer's disease (AD), suggesting a metabolic link to disease progression. biorxiv.org
A central enzyme in this field of study is asparagine endopeptidase (AEP), also referred to as δ-secretase. d-nb.info AEP is a protease that specifically cleaves proteins at the asparagine residue. d-nb.infonih.gov Research has shown that AEP activity is elevated in the aging brain and in the brains of patients with Alzheimer's. d-nb.infonih.gov This activation is linked to the generation of neurotoxic protein fragments. AEP cleaves key proteins implicated in neurodegeneration, including Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid-β plaques and neurofibrillary tangles, the pathological hallmarks of AD. d-nb.infonih.gov AEP is also involved in the pathology of other conditions like Parkinson's disease and frontotemporal dementia by cleaving substrates such as α-synuclein and TDP-43. d-nb.infonih.gov Furthermore, studies have noted that D-aspartate, a derivative, tends to accumulate in the brain in Alzheimer's disease. mdpi.com
| Enzyme | Substrates in Neurodegeneration | Implicated Diseases |
| Asparagine Endopeptidase (AEP) | Amyloid Precursor Protein (APP), Tau, α-synuclein, TDP-43 | Alzheimer's Disease, Parkinson's Disease, Frontotemporal Dementia d-nb.infonih.gov |
Importance for Neurotransmitter Synthesis
Applications in Disease Models and Therapeutic Research
The unique metabolic requirements of certain cancer cells have made asparagine metabolism a target for therapeutic research, particularly in hematological cancers.
Childhood Acute Lymphoblastic Leukemia (ALL) provides a key example of targeting asparagine availability in cancer therapy. mdpi.com Many ALL cells exhibit low expression of Asparagine Synthetase (ASNS), the enzyme responsible for the de novo synthesis of asparagine. mdpi.comfrontiersin.org This deficiency, often due to the hypermethylation of the ASNS gene promoter, renders the leukemic cells auxotrophic for asparagine, meaning they are completely dependent on external sources of this amino acid for survival and proliferation. mdpi.comfrontiersin.org This metabolic vulnerability is a cornerstone of modern ALL treatment protocols, as depleting circulating asparagine effectively starves the cancer cells. mdpi.comashpublications.org
The therapeutic strategy for ALL exploits this dependency through the administration of the enzyme L-asparaginase. mdpi.comnih.govnih.gov L-asparaginase is a bacterial enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). nih.govjmbfs.org By depleting the circulating pool of L-asparagine, the enzyme deprives the leukemic cells of the essential nutrient they cannot synthesize themselves, leading to the inhibition of protein synthesis and ultimately, apoptosis (cell death). ashpublications.orgresearchgate.net
Since DL-Asparagine monohydrate is a racemic mixture containing both L- and D-isomers, its use in research relates to the substrate specificity of L-asparaginase. While the enzyme's primary target is L-asparagine, many L-asparaginases can also hydrolyze D-asparagine, albeit at different efficiencies. mdpi.commdpi.com This activity towards the D-enantiomer is a subject of biochemical investigation to understand the enzyme's mechanism and potential for modification. mdpi.com
| L-Asparaginase Source | Relative Activity on D-Asparagine (% of L-Asparagine Activity) |
| Thermococcus sibiricus (TsAI) | 62% mdpi.com |
| Mycobacterium gordonae (GmASNase) | 22% mdpi.com |
| Mesophilic L-ASNases (Typical) | 1-6% mdpi.com |
Influence on Viral Proliferation and Replication Mechanisms (e.g., Siniperca chuatsi Rhabdovirus)
DL-Asparagine monohydrate, as a readily available source of the amino acid asparagine, is crucial in studies investigating the metabolic requirements of viral pathogens. Research has shown that the replication of certain viruses is highly dependent on the host cell's metabolic pathways, including the biosynthesis of non-essential amino acids like asparagine. A notable example is the Siniperca chuatsi rhabdovirus (SCRV), a significant pathogen in the aquaculture of the Chinese perch. nih.govcreative-proteomics.combohrium.comliverpool.ac.ukacs.org
Studies have revealed that SCRV infection significantly alters the host cell's metabolic landscape to favor its own proliferation. creative-proteomics.combohrium.com Specifically, SCRV infection upregulates the expression of key enzymes involved in the aspartate metabolic pathway within the host cells. creative-proteomics.combohrium.com During the initial phase of viral invasion, enzymes of the malate-aspartate shuttle pathway are upregulated. creative-proteomics.combohrium.comliverpool.ac.uk Subsequently, during the viral replication and release phases, the key enzymes of the asparagine biosynthesis pathway show increased expression. creative-proteomics.combohrium.comliverpool.ac.uk This strategic manipulation by the virus ensures a steady supply of asparagine, which is essential for its replication.
The critical role of asparagine in SCRV proliferation has been demonstrated in experiments where the virus was grown in a glutamine-depleted medium. creative-proteomics.combohrium.com Glutamine is a precursor for asparagine synthesis. In the absence of glutamine, viral replication is hindered. However, the addition of asparagine to this depleted medium was found to restore the SCRV copy number to approximately 90% of that observed in a complete medium. creative-proteomics.combohrium.comliverpool.ac.uk This finding underscores that asparagine can effectively rescue viral replication in a glutamine-deficient environment, highlighting its direct involvement in the viral life cycle.
Further research has shown that inhibiting the aspartate-malate shuttle pathway or knocking down the expression of asparagine synthetase (ASNS), the key enzyme in asparagine biosynthesis, leads to a significant reduction in SCRV production. creative-proteomics.combohrium.comacs.org These results provide strong evidence that the aspartic acid metabolic pathway is a critical requirement for the successful replication and proliferation of SCRV. creative-proteomics.combohrium.com The virus essentially hijacks this host pathway to procure the necessary building blocks for the synthesis of viral proteins and other components required for generating new virions. creative-proteomics.com This dependency on asparagine is not unique to SCRV, as similar mechanisms have been observed in other viruses, such as the Infectious Spleen and Kidney Necrosis Virus (ISKNV), suggesting that targeting asparagine metabolism could be a potential antiviral strategy. acs.org
Table 1: Research Findings on the Role of Asparagine in Siniperca chuatsi Rhabdovirus (SCRV) Proliferation
| Research Focus | Key Finding | Implication for Viral Replication | Reference(s) |
|---|---|---|---|
| Enzyme Expression | SCRV infection upregulates key enzymes in the aspartate metabolic and asparagine biosynthesis pathways. | The virus actively manipulates host cell metabolism to increase the production of asparagine. | creative-proteomics.combohrium.comliverpool.ac.uk |
| Glutamine Depletion | Addition of asparagine to a glutamine-depleted medium restores SCRV copy number to ~90% of normal. | Asparagine is a critical metabolite that can compensate for the lack of its precursor, glutamine, to support viral replication. | creative-proteomics.combohrium.comliverpool.ac.uk |
| Pathway Inhibition | Inhibition of the aspartate-malate shuttle or knockdown of asparagine synthetase (ASNS) significantly reduces SCRV production. | The asparagine biosynthesis pathway is essential for the proliferation of SCRV. | creative-proteomics.combohrium.comacs.org |
Research in Proteomics
DL-Asparagine monohydrate is a valuable biochemical for research in the field of proteomics, which involves the large-scale study of proteins. scbt.com Its applications in this domain are multifaceted, ranging from its use in cell culture for producing proteins for analysis to its role in the detailed investigation of protein structure and function through mass spectrometry.
One significant area of proteomics research where asparagine is of central interest is the study of post-translational modifications (PTMs). nih.govcreative-proteomics.comnih.gov Deamidation, the conversion of an asparagine residue to aspartic acid or isoaspartic acid, is a common non-enzymatic PTM that can alter a protein's structure, charge, and function. creative-proteomics.comacs.orgnih.gov This modification can impact protein stability, protein-protein interactions, and enzymatic activity. creative-proteomics.com Mass spectrometry is a primary tool for identifying and quantifying deamidation events, and the use of asparagine-containing synthetic peptides as standards is crucial for these analyses. acs.orgnih.gov The mass shift of approximately 0.98 Da resulting from deamidation requires high-resolution mass spectrometers for accurate detection. nih.govacs.org
In quantitative proteomics, stable isotope-labeled versions of amino acids are employed to accurately compare protein abundance between different samples. Stable isotope-labeled L-asparagine, such as L-Asparagine-¹³C₄,¹⁵N₂ monohydrate, is used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). cortecnet.commedchemexpress.com In this approach, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. When the proteomes of different cell populations are mixed, the relative abundance of proteins can be precisely quantified by mass spectrometry by comparing the signal intensities of the light and heavy isotope-labeled peptides.
Furthermore, asparagine plays a critical role in the production of recombinant proteins for proteomic studies. Many therapeutic proteins, such as monoclonal antibodies, are produced in mammalian cell lines like Chinese Hamster Ovary (CHO) cells. Supplementing cell culture media with asparagine has been shown to enhance the yield and productivity of these cell lines, leading to a greater supply of the protein of interest for structural and functional proteomics analysis.
Table 2: Applications of DL-Asparagine Monohydrate in Proteomics Research
| Application Area | Specific Use | Research Finding/Implication | Reference(s) |
|---|---|---|---|
| Post-Translational Modification Analysis | Study of asparagine deamidation. | Deamidation is a common modification that alters protein structure and function; its detection by mass spectrometry is crucial for protein characterization. | nih.govcreative-proteomics.comacs.orgnih.gov |
| Quantitative Proteomics (SILAC) | Use of stable isotope-labeled asparagine (e.g., L-Asparagine-¹³C₄,¹⁵N₂). | Enables accurate quantification of protein abundance between different cell states in mass spectrometry-based proteomics. | cortecnet.commedchemexpress.com |
| Recombinant Protein Production | Supplement in cell culture media (e.g., for CHO cells). | Enhances the yield of recombinant proteins, such as monoclonal antibodies, for subsequent proteomic analysis. |
| Analytical Chemistry | As a standard for HPLC-MS/MS methods. | Used to measure the concentration of asparagine in biological fluids. | biosynth.com |
Computational and Theoretical Studies on Dl Asparagine Monohydrate
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of asparagine monohydrate. DFT has become a popular computational chemistry method because its results often show strong agreement with experimental data. researchgate.net These methods allow for the detailed investigation of electronic structure, molecular interactions, and spectroscopic properties from first principles. For asparagine, DFT has been used to study its structure, vibrational spectra, and electrostatic properties, providing a robust theoretical foundation for experimental observations. researchgate.netmdpi.comnih.gov
The simulation of vibrational modes using DFT provides a molecular-level understanding of the short-range structural order. mdpi.com For L-asparagine monohydrate, DFT calculations have been performed to simulate and analyze its vibration modes, with results that agree well with experimental observations from techniques like infrared (IR) spectroscopy. researchgate.net Theoretical IR spectra calculated via DFT for asparagine enantiomer inclusion complexes show isomorphism and help confirm complex formation by noting shifts in vibrational frequencies compared to the individual molecules. mdpi.com
The infrared spectra of asparagine enantiomers are characterized by the vibrations of their primary functional groups. mdpi.com DFT calculations can accurately predict the frequencies associated with these groups.
Table 1: Key Functional Group Vibrations in Asparagine Enantiomers This table presents generalized regions for vibrational modes as identified in spectroscopic studies.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| NH₂ | N-H stretching | 3300 - 3500 |
| NH₂ | Scissoring | 1529 - 1650 |
| CH₂ | Stretching | 2800 - 3030 |
| CH₂ | Scissoring and deformation | 1400 - 1433 |
Source: mdpi.com
These simulations are powerful for interpreting experimental spectra and understanding how intermolecular interactions, such as hydrogen bonding within the crystal lattice, influence the vibrational properties of the molecule.
DFT calculations offer significant insights into the forces governing molecular packing in the crystalline state. By analyzing intermolecular and intramolecular vibrations, researchers can better understand the packing patterns of molecules like L-asparagine and its monohydrate. researchgate.net The molecular electrostatic potential, which can be accurately reproduced by both Hartree-Fock and DFT calculations, is a key property for understanding how molecules will interact and arrange themselves in a crystal. researchgate.netnih.gov
Studies have shown excellent agreement between theoretical calculations and experimental X-ray diffraction data for properties like the electron density and its derivatives at bond critical points, which are fundamental to describing chemical bonds and intermolecular interactions. nih.gov This strong correlation supports the use of computational methods to predict supramolecular assembly and crystal packing, which is essential for designing and controlling crystallization processes. nih.govacs.org
Simulation and Analysis of Vibrational Modes
Modeling of Crystallization Processes
DL-asparagine monohydrate crystallizes as a conglomerate, meaning that a racemic solution contains a physical mixture of separate D- and L-enantiomer crystals. rsc.org This property makes it a candidate for separation by preferential crystallization (PC), a kinetically controlled process. rsc.orgnih.gov Mathematical modeling is essential for designing, optimizing, and scaling up these crystallization-based resolution processes.
To simplify the complex mathematics of population balance equations (PBEs), a Shortcut Model (SCM) has been developed to describe and estimate the productivity of isothermal batch preferential crystallization. mpg.deacs.orgnih.gov This model is based on a smaller number of ordinary differential equations and provides a reliable tool for rapid process design without needing to determine all the detailed kinetic parameters required for a full PBE model. nih.govmpg.de
The main assumptions of the SCM are:
Nucleation and crystal growth rates are lumped together into a single power law expression that describes the mass exchange between the liquid and solid phases. nih.govmpg.de
All crystals of a single enantiomer are treated as spheres of an identical, increasing size. nih.govmpg.de
The model has been successfully validated with experimental data from the preferential crystallization of DL-asparagine monohydrate. mpg.deacs.org
Table 2: Shortcut Model (SCM) Parameters for D-/L-Asparagine Monohydrate in Water Parameters estimated at a crystallization temperature of 30 °C and an initial supersaturation (S₀) of 1.24.
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Effective rate constant | keff | 2.50 x 10⁻³ | - |
| Effective order of crystallization | neff | 2.15 | - |
Source: researchgate.net
A significant limitation of preferential crystallization is that the maximum yield for a single batch is 50%, as only one enantiomer is crystallized while the other remains in the solution. nih.govacs.org To overcome this, the crystallization process can be coupled with a racemization reaction, which converts the undesired counter-enantiomer back into a racemic mixture that can be recycled. nih.govmpg.de
The SCM has been extended to incorporate a kinetic model for this racemization step, which is often catalyzed by an enzyme such as amino acid racemase. researchgate.netacs.org This integrated model allows for the simulation and quantification of different process options, such as performing the crystallization and racemization simultaneously in the same vessel or in separate, coupled units. nih.gov Simulations for DL-asparagine monohydrate show that coupling PC with racemization enhances the supersaturation of the target enantiomer while suppressing the nucleation of the counter-enantiomer, leading to significantly higher productivity and yield. mpg.de The modeling also aids in identifying the optimal stop time for batch operations to maximize efficiency. researchgate.netacs.org The concept has also been applied to the design of continuous separation processes. rsc.org
Table 3: Example of Operating Parameters for SCM Simulation of Batch PC of DL-Asparagine Monohydrate
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Initial Mass Fraction | wi,0 | 4.56 x 10⁻² | g/g |
| Initial Saturation Mass Fraction | wsat,i,0 | 3.68 x 10⁻² | g/g |
| Initial Supersaturation | S₀ | 1.24 | - |
| Crystallization Temperature | Tcryst | 30 | °C |
| Saturation Temperature | Tsat | 35 | °C |
| Seed Mass | m₁S,0 | 0.2 | g |
| Crystallizer Volume | VL | 0.2 | L |
Source: mpg.de
The driving force for crystallization is the supersaturation of the solution with respect to the crystallizing component. mpg.deuni-halle.de In an enantiomeric system like DL-asparagine in water, the accurate calculation of the driving force for each enantiomer is critical for modeling the crystallization kinetics. mpg.deacs.org This calculation is performed using a ternary phase diagram that describes the solubilities of the L- and D-enantiomers in water at various temperatures and compositions. mpg.deacs.org
The supersaturation (S) for each enantiomer is typically expressed as the ratio of its current concentration in the liquid phase to its saturation concentration under the same conditions. mpg.de This value dynamically changes throughout the process as the target enantiomer crystallizes and depletes from the solution. mpg.de It has been demonstrated that the growth kinetics of asparagine monohydrate from enantiopure solutions differ significantly from its growth from racemic solutions. mpg.deacs.orgresearchgate.net This highlights the importance of accurately quantifying the driving force within the ternary system to develop reliable kinetic models for preferential crystallization. mpg.deresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Chiral Separation Methodologies and Advanced Catalysts
The separation of DL-asparagine into its constituent D- and L-enantiomers is critical for both analytical and preparative purposes. Research is actively pursuing more efficient and economical separation technologies. A promising approach is reactive enantioselective liquid-liquid extraction (ELLE), where palladium (S)-BINAP complexes have been used as hosts to separate underivatized amino acids with high selectivity. acs.org The development of novel chiral stationary phases (CSPs) for chromatographic techniques like HPLC and supercritical fluid chromatography continues to be a major focus. researchgate.net Polysaccharide-based CSPs, in particular, are being refined to improve their enantioseparation capabilities for amino acids. researchgate.netmdpi.com Furthermore, research into crystallization-based separation is exploring the use of "tailor-made" additives that can inhibit the nucleation of one enantiomer, thereby facilitating the preferential crystallization of the other. sut.ac.th For instance, studies have shown that L-aspartic acid and L-glutamic acid can inhibit the nucleation of L-asparagine monohydrate. sut.ac.th
In parallel, the development of advanced catalysts for reactions involving asparagine is a vibrant research area. Novel heterogeneous catalysts are being designed for greater efficiency, reusability, and environmental friendliness. Examples include:
A supramolecular Pd(II) catalyst supported on chitosan (B1678972) grafted with L-asparagine and an EDTA linker, which has demonstrated high efficiency in Heck cross-coupling reactions. rsc.org
Asparagine-EDTA modified core-shell magnetic nanoparticles (Fe3O4@SiO2-APTS-EDTA-asparagine) that act as a recyclable nanocatalyst for the green synthesis of biologically active compounds. researchgate.net
The use of L-asparagine as an additive in the synthesis of Pt/CeO2 nanospheres, which serve as highly active catalysts for toluene (B28343) combustion. mdpi.com
These advancements in both chiral separation and catalysis are crucial for producing enantiopure asparagine and for utilizing it in novel synthetic applications. nih.gov
| Research Area | Methodology/Catalyst | Key Findings | References |
| Chiral Separation | Reactive Enantioselective Liquid-Liquid Extraction (ELLE) with Palladium-BINAP | High selectivity for underivatized amino acids. | acs.org |
| Chiral Separation | Preferential Crystallization with Additives | D-/L-aspartic acid and D-/L-glutamic acid can act as inhibitors for the corresponding asparagine enantiomer. | sut.ac.th |
| Chiral Separation | Chiral Stationary Phases (CSPs) for HPLC | CHIROBIOTIC phases show unique selectivity for underivatized amino acids. | |
| Advanced Catalysis | Pd@ASP–EDTA–CS nanocomposite | Highly effective and reusable catalyst for Heck cross-coupling reactions. | rsc.org |
| Advanced Catalysis | Asparagine-EDTA Magnetic Nanoparticles | Efficient and recyclable nanocatalyst for green synthesis. | researchgate.net |
| Advanced Catalysis | L-asparagine assisted Pt/CeO2 | L-asparagine acts as an effective additive, improving catalytic activity for toluene combustion. | mdpi.com |
Integration of Advanced Spectroscopic Techniques for In-Situ Process Monitoring
Understanding and controlling the crystallization process of DL-Asparagine monohydrate is essential for achieving desired purity, crystal size, and polymorphic form. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring is a key future direction. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose. researchgate.net In-situ solid-state NMR can selectively detect the solid phase in a solid/liquid system, allowing researchers to observe the first particles formed during crystallization and track the evolution of different solid forms over time. researchgate.netcardiff.ac.uk This technique provides direct insights into the sequence of events during crystallization, which is fundamental to understanding and controlling the process. rsc.org
Raman spectroscopy is another valuable Process Analytical Technology (PAT) tool being integrated into crystallization monitoring. frontiersin.org In-situ Raman probes can be immersed directly into the crystallization vessel to acquire real-time data on both the solution and solid phases. researchgate.net By applying chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression to the spectral data, it is possible to monitor critical parameters such as solute concentration in real-time. frontiersin.org Similarly, in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can provide valuable real-time information on supersaturation, a key driving force in crystallization. researchgate.net The application of these in-situ techniques promises to significantly enhance process understanding and control for the crystallization of asparagine. cardiff.ac.ukfrontiersin.org
Deeper Elucidation of Metabolic and Signaling Pathways Involving Asparagine
Asparagine, once viewed primarily as a simple building block for proteins, is now recognized as a crucial player in cellular metabolism and signaling, particularly in the context of cancer. Future research aims to further unravel these complex roles. Asparagine has been shown to regulate key tumorigenesis signaling pathways by activating the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) and ATF4 (activating transcription factor 4) pathways. nih.gov Conversely, it inhibits the AMP-activated protein kinase (AMPK) by directly binding to its upstream suppressor, LKB1. nih.gov
A unifying hypothesis proposes that asparagine acts as a critical signaling molecule in what is termed the "amide signaling circuit". nih.govphysiology.org In this model, asparagine synthetase (ASNS) functions as a sensor for glutamine and other substrate sufficiency. nih.govphysiology.org The asparagine produced by ASNS then acts as a second messenger that modulates key regulatory proteins, promoting cell growth and survival under stress. nih.govphysiology.org This signaling role is distinct from its function in protein synthesis. nih.gov
Research is ongoing to understand how these signaling functions are connected to downstream processes like protein and nucleotide synthesis and energy supply. nih.gov For example, in hepatocellular carcinoma (HCC), active asparagine metabolism is associated with distinct energy usage, characterized by decreased consumption of glutamine and fatty acids. nih.gov This area of research holds significant promise for identifying new therapeutic targets in oncology. mdpi.com
| Pathway/Molecule | Role of Asparagine | Context | References |
| mTORC1 | Activation | Tumorigenesis Signaling | nih.gov |
| ATF4 | Activation | Response to mitochondrial stress, Tumorigenesis | nih.gov |
| AMPK | Inhibition (via LKB1) | Tumorigenesis Signaling | nih.gov |
| ASNS | Sensor of substrate sufficiency | Amide Signaling Circuit, Cell Proliferation | nih.govphysiology.org |
| CD8+ T cells | Enhances TCR signaling | Anti-tumor immune response | nih.gov |
Exploration of DL-Asparagine Monohydrate in Other Biological Systems and Disease Models
The dependence of certain cancers on external asparagine has made it a key therapeutic target, most notably in acute lymphoblastic leukemia (ALL), where the enzyme L-Asparaginase is used to deplete circulating asparagine. medchemexpress.commedchemexpress.com Future research is expanding the exploration of asparagine metabolism into a wider range of solid tumors and other disease models. In hepatocellular carcinoma (HCC), for instance, asparagine metabolism has been used to classify tumors into subgroups with different metabolic and immune characteristics. nih.gov The high asparagine metabolism subgroup in HCC is associated with an overactivated DNA damage response (DDR) pathway and greater enrichment of regulatory T cells, which has implications for sensitivity to DDR inhibitors and immunotherapy. nih.gov
Beyond cancer, asparagine's roles in other biological systems are being investigated. In plants, asparagine is a primary molecule for nitrogen storage, transport, and recycling, and a small multigene family encodes the enzymes for its metabolism. oup.com Understanding the regulation of these genes and the properties of the encoded enzymes is crucial for agricultural science. oup.com L-Asparagine monohydrate is also being explored as a potential biomarker for diseases like childhood ALL. medchemexpress.commedchemexpress.com The development of biosensors for analyzing asparagine levels in clinical or industrial settings is another active area of research. medchemexpress.com
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental and computational methods is accelerating research into DL-Asparagine monohydrate. Computational approaches, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are providing insights that are difficult to obtain through experiments alone. scielo.brnih.gov For example, computational studies have been used to accurately calculate the pKa values of asparagine by modeling the intermolecular hydrogen bonds between asparagine species and water molecules. scielo.brresearchgate.net These theoretical calculations have shown excellent agreement with experimental data. scielo.br
This combined approach is particularly powerful for elucidating complex biological mechanisms. In the study of enzymes like thymidylate synthase, QM/MM simulations have been used alongside experimental kinetics and spectroscopy to delineate the precise role of specific asparagine residues in the catalytic mechanism, such as the hydride transfer step. nih.govacs.org These studies can reveal the sequence and synchronicity of reaction steps at a molecular level. acs.org Similarly, molecular docking, a computational tool, has been used to investigate the complexation of asparagine enantiomers with host molecules like β-cyclodextrin, calculating binding energies and predicting the stability of different complexes, which complements experimental findings. mdpi.com This integration of experimental and computational research provides a more complete and detailed understanding of the chemical and biological properties of asparagine. acs.orgmdpi.com
Q & A
Q. What are the key physicochemical properties of DL-Asparagine monohydrate relevant to experimental design?
DL-Asparagine monohydrate (CAS 3130-87-8) is a white crystalline powder with a molecular formula of C₄H₈N₂O₃·H₂O and a molecular weight of 150.13 g/mol. Key properties include:
- Melting point : 220°C (decomposition) .
- Solubility : Soluble in water (especially hot water), acids, and bases; insoluble in methanol, ethanol, ether, and benzene .
- Storage : Stable at room temperature under dry conditions . These properties are critical for designing dissolution protocols, crystallization experiments, and stability tests.
Q. How can researchers assess the purity of DL-Asparagine monohydrate for biochemical applications?
Purity verification typically involves:
- HPLC analysis : Use a chiral column (e.g., Astec CHIROBIOTIC T) with a 70:30 methanol/water mobile phase at 0.5 mL/min and UV detection at 205 nm .
- Titrimetric assays : Measure chloride (<200 ppm), sulfate (<200 ppm), and heavy metal (<10 ppm) impurities via ion-specific titration .
- Karl Fischer titration : Quantify water content (10.5–13.5%) to confirm monohydrate stoichiometry .
Q. What is the solubility profile of DL-Asparagine monohydrate in aqueous and organic solvents?
DL-Asparagine monohydrate dissolves readily in water (25 mg/mL at 25°C) and acidic/basic solutions but is insoluble in most organic solvents (e.g., methanol, ethanol). For concentrated solutions, heating to 50–60°C enhances dissolution . Researchers should pre-warm aqueous buffers and filter solutions to remove undissolved particulates.
Q. What role does DL-Asparagine monohydrate play in peptide synthesis?
As a non-chiral amino acid derivative, it serves as a building block for introducing asparagine residues in solution-phase peptide synthesis. Its carboxamide group requires protection (e.g., using Fmoc or Boc strategies) to prevent side reactions during coupling .
Advanced Research Questions
Q. How can researchers resolve DL-Asparagine monohydrate enantiomers for chiral studies?
Enantiomeric separation involves controlled batchwise concomitant crystallization :
- Seed crystals : Introduce L- or D-asparagine monohydrate seeds to supersaturated racemic solutions to induce selective crystallization .
- Kinetic control : Optimize cooling rates (e.g., 0.1–0.5°C/min) and agitation to favor the growth of one enantiomorph .
- HPLC validation : Use chiral columns to quantify enantiomeric excess (e.g., >98% ee) in recovered crystals .
Q. How should researchers address contradictions in solubility data across literature sources?
Discrepancies often arise from temperature-dependent solubility or hydration state variations. To resolve:
Q. What experimental parameters are critical for designing DL-Asparagine monohydrate crystallization studies?
Key factors include:
- Supersaturation : Achieve via slow evaporation or cooling (ΔT = 10–20°C) from saturated aqueous solutions .
- Seed crystal size : Use sieved L-asparagine monohydrate seeds (e.g., 50–100 µm) to control nucleation .
- CSD analysis : Measure crystal size distribution using laser diffraction (e.g., Malvern MasterSizer 3000) .
Q. What analytical methods beyond HPLC are suitable for characterizing DL-Asparagine monohydrate degradation products?
- Mass spectrometry (MS) : Identify hydrolyzed products (e.g., aspartic acid) via ESI-MS in positive ion mode .
- FTIR spectroscopy : Detect carbonyl stretching (1650–1700 cm⁻¹) to monitor amide bond stability .
- NMR : Use ¹H/¹³C NMR to confirm structural integrity after thermal stress (e.g., heating to 200°C) .
Q. How does DL-Asparagine monohydrate behave under extreme pH or thermal conditions?
- Acid/Base hydrolysis : Prolonged exposure to 1M HCl or NaOH at 80°C hydrolyzes the amide group to aspartic acid .
- Thermal degradation : Decomposes above 220°C, forming succinimide derivatives and ammonia, detectable via TGA-DSC .
Methodological Notes
- References : Cross-validate data using peer-reviewed studies (e.g., crystallization kinetics , purity assays ).
- Contradictions : Replicate experiments with standardized protocols to resolve inconsistencies in solubility or stability .
- Advanced Techniques : Combine chiral HPLC, crystallization, and spectroscopic methods for comprehensive characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
